Bromethiazole HBr Bromethiazole HBr
Brand Name: Vulcanchem
CAS No.:
VCID: VC20687858
InChI: InChI=1S/C6H8BrNS.BrH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
SMILES:
Molecular Formula: C6H9Br2NS
Molecular Weight: 287.02 g/mol

Bromethiazole HBr

CAS No.:

Cat. No.: VC20687858

Molecular Formula: C6H9Br2NS

Molecular Weight: 287.02 g/mol

* For research use only. Not for human or veterinary use.

Bromethiazole HBr -

Specification

Molecular Formula C6H9Br2NS
Molecular Weight 287.02 g/mol
IUPAC Name 5-(2-bromoethyl)-4-methyl-1,3-thiazole;hydrobromide
Standard InChI InChI=1S/C6H8BrNS.BrH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
Standard InChI Key BHBQCSAJEKMSPN-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)CCBr.Br

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

Bromethiazole HBr is systematically named 5-(2-bromoethyl)-4-methyl-1,3-thiazole hydrobromide according to IUPAC conventions . Common synonyms include 5-(2-Bromoethyl)-4-methylthiazole hydrobromide and SCHEMBL7447500, reflecting its registration in chemical databases .

Molecular Structure and Formula

The compound’s structure comprises a thiazole ring substituted with a methyl group at the 4-position and a bromoethyl group at the 5-position, stabilized by a hydrobromic acid salt (Table 1).

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC6H9Br2NS\text{C}_6\text{H}_9\text{Br}_2\text{NS}
Molecular Weight287.02 g/mol
SMILES NotationCC1=C(SC=N1)CCBr.Br
InChI KeyBHBQCSAJEKMSPN-UHFFFAOYSA-N

The thiazole core contributes to its aromaticity, while the bromoethyl side chain enhances electrophilicity, making it reactive in substitution reactions .

Physicochemical Properties

Bromethiazole HBr exhibits solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) . Its crystalline form appears as a white powder under standard conditions, with stability maintained in inert atmospheres (e.g., argon) . Key computed properties include a topological polar surface area of 41.1 Ų and a hydrogen bond acceptor count of 2 .

Table 2: Physicochemical Profile

PropertyValueSource
AppearanceWhite crystalline powder
SolubilityWater, DMSO
Storage RecommendationsSealed container, dry environment
Hydrogen Bond Donors1

Synthesis and Production Methods

Halogenation of Sulfurol

A practical synthesis route involves the halogenation of Sulfurol (5-(2-hydroxyethyl)-4-methyl-1,3-thiazole) using hydrobromic acid (HBr). In a documented procedure , 37.5 g of Sulfurol was reacted with excess HBr (21.23 g) at 110°C for two hours, yielding bromethiazole HBr at 78% efficiency.

Table 3: Reaction Parameters and Yield

ParameterValueSource
Starting MaterialSulfurol (143.207 g/mol)
ReagentHBr (80.91 g/mol)
Temperature110°C
Yield78%

Post-synthesis, the product is basified with sodium hydroxide (10.47 g) to isolate the freebase, followed by brine-assisted extraction .

Analytical Characterization

Quality assessment typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). PubChem data confirm a monoisotropic mass of 284.88225 Da and an exact mass of 286.88020 Da , consistent with its molecular formula.

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